molecular formula C19H22FN5O2 B10986983 N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10986983
M. Wt: 371.4 g/mol
InChI Key: FDGCPIRRSFWWLF-UHFFFAOYSA-N
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Description

N-{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a piperazine-1-carboxamide derivative characterized by a pyridin-2-yl substituent on the piperazine ring and a 4-fluorobenzyl group within the amide side chain. This structural motif is common in medicinal chemistry due to the piperazine scaffold’s versatility in modulating pharmacokinetic properties and receptor interactions.

Properties

Molecular Formula

C19H22FN5O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H22FN5O2/c20-16-6-4-15(5-7-16)13-22-18(26)14-23-19(27)25-11-9-24(10-12-25)17-3-1-2-8-21-17/h1-8H,9-14H2,(H,22,26)(H,23,27)

InChI Key

FDGCPIRRSFWWLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridinyl Group: The piperazine ring is then reacted with a pyridinyl halide in the presence of a base to introduce the pyridinyl group.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

    Attachment of the Fluorobenzyl Group: Finally, the fluorobenzyl group is attached through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or carboxamides to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine-1-Carboxamide Derivatives with Varied Aromatic Substituents

The pyridin-2-yl group on the piperazine ring distinguishes the target compound from analogues like N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) (), which features a quinazolinone moiety. Such substitutions influence solubility and binding affinity. For example:

  • Pyridinyl vs. Quinazolinone: Pyridinyl groups enhance water solubility due to their polar nature, whereas quinazolinone-containing derivatives (e.g., A1–A6) exhibit higher melting points (189–199°C) and moderate yields (45–57%) .
  • Phenyl vs. Pyridinyl: In , N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide replaces pyridinyl with phenyl, likely reducing polarity and altering receptor selectivity .

Impact of Amide Side Chain Modifications

The 4-fluorobenzylamino-2-oxoethyl side chain in the target compound contrasts with other derivatives:

  • However, fluorinated derivatives (e.g., A2, A3) generally exhibit higher yields (52–57%) compared to chlorinated analogues (45–48%) .
  • Methoxy and Hydroxy Groups: Compounds like N-(2-[(4-methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide (4a) () show lower melting points (142–171°C) and higher yields (49–70%), suggesting improved synthetic accessibility with electron-donating groups .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogues

Compound Name Substituent (Piperazine) Amide Side Chain Yield (%) Melting Point (°C) Reference
N-(4-Fluorophenyl)-4-((4-oxo-quinazolin-2-yl)methyl)piperazine-1-carboxamide Quinazolinone 4-Fluorophenyl 57.3 196.5–197.8
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl 4-Chlorophenyl 48.1 189.8–191.4
N-(2-[(4-Methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide None 4-Methoxyphenyl 70.0 142–145
N-{2-[(1H-Benzimidazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide Pyridin-2-yl Benzimidazol-2-yl N/A N/A

Biological Activity

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a pyridine moiety, and a fluorobenzyl group, characterized by the following molecular formula:

PropertyValue
Molecular FormulaC19H22FN5O2
Molecular Weight370.4 g/mol
CAS Number1351687-60-9

The presence of the carboxamide functional group enhances solubility and facilitates hydrogen bonding with biological targets. The fluorine atom in the benzyl group may influence lipophilicity, potentially affecting the compound's biological activity and pharmacokinetics .

This compound is hypothesized to interact with various neurotransmitter receptors, particularly those associated with neuropsychiatric disorders. Preliminary studies suggest that similar compounds exhibit significant activity against dopamine and serotonin receptors, which are critical in treating conditions such as depression and anxiety .

Biological Activity

Neuropharmacological Effects:
Research indicates that piperazine derivatives like this compound may exhibit neuropharmacological effects. Studies have shown that these compounds can modulate neurotransmitter systems, potentially leading to therapeutic benefits in neuropsychiatric conditions .

Antimelanogenic Activity:
In related research, derivatives of 4-fluorobenzylpiperazine have demonstrated antimelanogenic effects on B16F10 cells without cytotoxicity. Docking studies indicated effective binding to tyrosinase enzymes, suggesting potential applications in skin-related disorders .

Inhibitory Activity

A study evaluated various derivatives of piperazine compounds for their inhibitory effects on enzyme activity. The findings indicated that several compounds reached low micromolar IC50 values, showcasing their potential as effective inhibitors .

Comparative Analysis

The following table summarizes some structurally similar compounds along with their primary uses:

Compound NameStructural FeaturesPrimary Use
N-{2-[(4-fluorobenzyl)amino]-...Piperazine, Pyridine, CarboxamidePotential neuropharmacological agent
PalbociclibPiperazine, Cyclin-dependent kinase inhibitorCancer treatment
FluoxetinePiperazine, Selective serotonin reuptake inhibitorDepression treatment
BuspironePiperazine, Serotonin receptor agonistAnxiety treatment

The unique combination of functional groups in this compound may allow it to selectively target specific biological pathways compared to other piperazine-based compounds.

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